Cas no 354-21-2 (1,2,2-Trichloro-1,1-difluoroethane)

1,2,2-Trichloro-1,1-difluoroethane Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,2-Trichloro-1,1-difluoroethane
- 1,1-Difluoro-1,2,2-trichloroethane
- HCFC-122
- R122
- Ethane, trichlorodifluoro-
- FT-0606117
- Difluorotrichloroethane
- DTXSID00861890
- Ucon fluorocarbon 122
- 1H-Imidazole,4,5-dihydro-5,5-dimethyl-
- 41834-16-6
- NS00041651
- A822786
- Freon 122
- Ethane, 1,2,2-trichloro-1,1-difluoro-
- 2,2-Difluoro-1,1,2-trichloroethane
- EINECS 206-548-9
- Frigen 122
- 354-21-2
- AKOS006229235
- R 122
- FC 122
- Trichlorodifluoroethane
- FQAMAOOEZDRHHB-UHFFFAOYSA-
- HCFC 122
- MFCD00039339
- InChI=1/C2HCl3F2/c3-1(4)2(5,6)7/h1H
- F 122 (halocarbon)
- ETHANE, 1,1-DIFLUORO-1,2,2-TRICHLORO-
- 1,1,2-Trichloro-2,2-difluoroethane
- BRN 1736764
- SCHEMBL28941
- 1,2,2Trichloro1,1difluoroethane
- Ethane, 1,1difluoro1,2,2trichloro
- 62549-18-2
- 1,1,2Trichloro2,2difluoroethane
- 206-548-9
- FT98689
- 1,2,2-trichloro-1,1-difluoro-ethane
- DB-354121
- DB-048799
- HCFC122
- Ethane, 1,2,2trichloro1,1difluoro
-
- MDL: MFCD00039339
- Inchi: InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H
- InChI-sleutel: FQAMAOOEZDRHHB-UHFFFAOYSA-N
- LACHT: C(C(Cl)(F)F)(Cl)Cl
Berekende eigenschappen
- Exacte massa: 167.91100
- Monoisotopische massa: 167.911189g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 1
- Complexiteit: 62
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 0Ų
- Aantal tautomers: nothing
- Oppervlakte lading: 0
Experimentele eigenschappen
- Dichtheid: 1,56 g/cm3
- Smeltpunt: -141°C
- Kookpunt: 72°C
- Brekindex: 1.39
- PSA: 0.00000
- LogboekP: 2.62170
1,2,2-Trichloro-1,1-difluoroethane Beveiligingsinformatie
1,2,2-Trichloro-1,1-difluoroethane Douanegegevens
- HS-CODE:2903791090
- Douanegegevens:
China Customs Code:
2903791090Overview:
2903791090 Other methane containing only fluorine and chlorine\Halogenated derivatives of ethane and propane.Regulatory conditions:14xy(Import license,Export license,Export license(processing trade),Export license(Small border trade)).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
1.Import license
4.Export license
x.Export license(processing trade)
y.Export license(Small border trade)Summary:
2903791090 halogenated derivatives of methane, ethane or propane (hcfcs)only with fluorine and chlorine.supervision conditions:14xy(import license,export license,export license,export license).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
1,2,2-Trichloro-1,1-difluoroethane Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX52943-5g |
1,2,2-Trichloro-1,1-difluoroethane |
354-21-2 | 97% | 5g |
$74.00 | 2024-04-20 | |
A2B Chem LLC | AX52943-25g |
1,2,2-Trichloro-1,1-difluoroethane |
354-21-2 | 97% | 25g |
$197.00 | 2024-04-20 |
1,2,2-Trichloro-1,1-difluoroethane Gerelateerde literatuur
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Olivier Lamarche,James A. Platts Phys. Chem. Chem. Phys. 2003 5 677
-
Ali Rahmatpour New J. Chem. 2020 44 4834
-
3. Synthesis of the anion [Ru3H(μ3-PPh)(CO)9]– and its reactions with complexes of Re, Rh, Ir, Cu, Ag, and Au to give heterometallic clusters containing a triruthenium unit: crystal structures of the complexes [Ru3Rh2(μ4-PPh)(CO)13(PEt3)] and [Ru3{μ-Au(PMe2Ph)}(μ-H)(μ3-PPh)(CO)9]Martin J. Mays,Paul R. Raithby,Philip L. Taylor,Kim Henrick J. Chem. Soc. Dalton Trans. 1984 959
-
James A. Platts Phys. Chem. Chem. Phys. 2000 2 973
-
5. Molecular structure of germylcyclopentadiene in the crystalline phase at 160 K and in the gas phaseMichael J. Barrow,E. A. V. Ebsworth,Marjorie M. Harding,David W. H. Rankin J. Chem. Soc. Dalton Trans. 1980 603
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